N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
CAS No.: 1155913-98-6
Cat. No.: VC7708945
Molecular Formula: C11H11ClN4O2S
Molecular Weight: 298.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155913-98-6 |
---|---|
Molecular Formula | C11H11ClN4O2S |
Molecular Weight | 298.75 |
IUPAC Name | N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Standard InChI | InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |
Standard InChI Key | BBOJHMGARNQNRJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide comprises a pyridine ring substituted at position 3 with a sulfonamide group (–SO₂NH₂) and at position 2 with a hydrazinyl moiety (–NHNH₂). The sulfonamide nitrogen is further bonded to a 4-chlorophenyl group, introducing halogenated aromatic character. The molecular formula is , with the chlorine atom contributing to enhanced lipophilicity and potential bioactivity .
Physicochemical Characteristics
Key properties include:
-
Molecular weight: 298.75 g/mol
-
Purity: ≥95% (HPLC)
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the hydrophobic 4-chlorophenyl group .
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the hydrazine and sulfonamide functional groups .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multistep route starting from 4-chloropyridine-3-sulfonamide :
-
Intermediate Formation: Reaction with methyl N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate under basic conditions yields a thiourea derivative.
-
Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the 1,2,4-triazole ring while introducing the hydrazinyl group.
-
Functionalization: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor availability .
Optimization Challenges
Key challenges include:
-
Byproduct Formation: Competing reactions at the pyridine nitrogen may lead to regioisomeric impurities.
-
Yield Limitations: The final step typically achieves 50–60% yield due to steric hindrance from the 4-chlorophenyl group .
Biological Activity and Mechanisms
Antifungal Efficacy
While direct data on N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is limited, structurally related pyridine-3-sulfonamide derivatives exhibit potent activity against Candida species :
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Analog 26 | Candida guilliermondii | ≥12.5 |
Analog 36 | Candida glabrata | ≥25 |
Analog 35 | Candida krusei | ≥12.5 |
The hydrazinyl group enhances membrane permeability, while the 4-chlorophenyl moiety likely interacts with fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
-
Chlorophenyl Substitution: Electronegative chlorine improves target binding via hydrophobic interactions and halogen bonding .
-
Hydrazinyl Flexibility: The –NHNH₂ group facilitates hydrogen bonding with serine residues (e.g., Ser378 in CYP51), critical for antifungal activity .
Applications in Medicinal Chemistry
Antifungal Drug Development
The compound’s modular structure allows for derivatization at multiple positions:
-
Pyridine Ring: Introducing electron-withdrawing groups (e.g., –CF₃) may enhance CYP51 inhibition.
-
Hydrazinyl Group: Alkylation or acylation could improve metabolic stability while retaining hydrogen-bonding capacity .
Comparative Analysis with Clinical Agents
Compared to posaconazole (a triazole antifungal), N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide offers a smaller molecular footprint (MW 298.75 vs. 700.8), potentially reducing off-target effects .
Future Research Directions
Structural Optimization
-
Heterocycle Replacement: Substituting pyridine with pyrimidine may alter electron distribution and bioavailability.
-
Prodrug Design: Esterification of the sulfonamide group could enhance oral absorption .
Target Expansion
Preliminary docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), warranting investigation into antibacterial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume